1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVMLWWVGDAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol and Precursor Intermediates
Synthesis of Key Precursor: 1-[4-(1H-imidazol-1-yl)phenyl]ethanone
The formation of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone involves the creation of a crucial carbon-nitrogen bond between a phenyl ring and an imidazole (B134444) ring. Several synthetic strategies have been developed to accomplish this, primarily revolving around N-arylation and condensation reactions.
N-Arylation Approaches for Imidazole Ring Functionalization
N-arylation reactions are a cornerstone for forming the C-N bond between an aromatic system and a nitrogen-containing heterocycle like imidazole. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type condensations, are particularly prevalent. These methods typically involve the reaction of imidazole with a halogenated acetophenone (B1666503), such as 4'-bromoacetophenone (B126571) or 4'-iodoacetophenone, in the presence of a copper catalyst. organic-chemistry.orgorganic-chemistry.org
Key components of these reactions include:
Copper Source: Copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) are commonly used. organic-chemistry.org
Ligand: To facilitate the catalytic cycle and improve yields, a ligand is often employed. Ligands such as pyridin-2-yl β-ketones or 4,7-dimethoxy-1,10-phenanthroline (B1245073) have proven effective. organic-chemistry.orgorganic-chemistry.org
Base: A base, such as cesium carbonate (Cs2CO3) or potassium hydroxide (B78521) (KOH), is required to deprotonate the imidazole, thereby activating it as a nucleophile. organic-chemistry.orgnih.gov
Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are typically used to ensure the reactants are solubilized and to facilitate the reaction at elevated temperatures. organic-chemistry.orgnih.gov
Palladium-catalyzed N-arylation reactions have also been developed, offering an alternative with high efficiency and selectivity, even with functionalized aryl halides. nih.govmit.edu
Condensation Reactions Involving Imidazole and Halogenated Acetophenones
Direct condensation, a form of nucleophilic aromatic substitution (SNAr), provides a straightforward route to the precursor. This approach is particularly effective when using an activated aryl halide, such as 4'-fluoroacetophenone, where the fluorine atom acts as a good leaving group.
In a typical procedure, imidazole is first treated with a strong base like potassium hydroxide (KOH) in a solvent such as DMSO. nih.gov This generates the imidazolide (B1226674) anion, a potent nucleophile. Subsequent dropwise addition of the halogenated acetophenone (e.g., 4'-chloroacetophenone) to the reaction mixture, followed by heating, leads to the displacement of the halide and formation of the desired product. nih.gov The reaction proceeds by the nucleophilic attack of the imidazolide on the carbon atom of the phenyl ring that is bonded to the halogen.
Characterization Techniques for Precursor Validation
To confirm the identity and purity of the synthesized 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, a combination of spectroscopic methods is employed. These techniques provide detailed information about the molecular structure of the compound. nih.govresearchgate.netrsc.org
| Technique | Description | Typical Observations for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone |
| ¹H NMR | Provides information about the chemical environment of hydrogen atoms. | Signals corresponding to the three distinct protons on the imidazole ring, two doublets for the para-substituted phenyl ring, and a singlet for the methyl protons of the acetyl group. nih.govresearchgate.net |
| ¹³C NMR | Identifies the different carbon environments within the molecule. | A characteristic signal for the carbonyl carbon (C=O) typically above 196 ppm, along with signals for the aromatic carbons of the phenyl and imidazole rings, and the methyl carbon. nih.gov |
| IR Spectroscopy | Detects the vibrational frequencies of functional groups. | A strong absorption band characteristic of the carbonyl (C=O) stretch is typically observed around 1665-1683 cm⁻¹. researchgate.netnih.gov |
| Mass Spectrometry | Determines the molecular weight of the compound. | The mass spectrum will show a molecular ion peak (e.g., [M+H]⁺) corresponding to the molecular weight of the compound (186.21 g/mol ), confirming its formation. rsc.org |
Conversion of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone to 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
The final step in the synthesis is the reduction of the ketone functional group of the precursor to a secondary alcohol. This transformation requires a reducing agent that is selective for the carbonyl group, leaving the aromatic and imidazole rings intact.
Chemo-selective Reduction Strategies
Sodium borohydride (B1222165) (NaBH4) is the reagent of choice for this chemo-selective reduction due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.comumn.edu Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH4), NaBH4 does not typically reduce other functional groups present in the molecule under standard conditions. masterorganicchemistry.comumn.edu
The reaction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride anion to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, an alkoxide, which is subsequently protonated during an aqueous workup step to yield the final alcohol product, this compound. masterorganicchemistry.comnih.gov The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). umn.edunih.gov
Optimization of Reaction Conditions and Yields
To maximize the yield and purity of the final product, several reaction parameters can be optimized. The efficiency of the sodium borohydride reduction is influenced by factors such as solvent, temperature, and stoichiometry.
| Parameter | Influence on Reaction | Typical Conditions |
| Reducing Agent | Sodium borohydride is preferred for its chemo-selectivity, effectively reducing the ketone without affecting the aromatic rings. masterorganicchemistry.com | Sodium Borohydride (NaBH4) |
| Solvent | Protic solvents like methanol or ethanol are commonly used as they can participate in the reaction mechanism and effectively dissolve the reactants. umn.edunih.gov | Methanol, Ethanol |
| Temperature | The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction, and then allowed to warm to room temperature to ensure completion. | 0 °C to Room Temperature |
| Stoichiometry | While theoretically one mole of NaBH4 can reduce four moles of ketone, a slight excess of the reducing agent (e.g., 1.25 to 1.5 molar equivalents) is often used to ensure the reaction goes to completion. orientjchem.orgorientjchem.org | 1.25 - 1.5 equivalents of NaBH4 per equivalent of ketone |
| Reaction Time | The time required for completion can vary but is often monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed. nih.govorientjchem.org | 30 minutes to several hours |
By carefully controlling these conditions, the conversion of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone to this compound can be achieved with high efficiency and yield.
Stereoselective and Stereospecific Synthesis of Chiral Isomers (e.g., (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanol)
The preparation of enantiomerically pure (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanol can be approached through two main strategies: direct asymmetric synthesis from a prochiral precursor or the separation of a racemic mixture of the alcohol. Both pathways offer distinct advantages and challenges.
Asymmetric catalysis stands as a powerful and efficient method for the direct synthesis of a specific enantiomer, often with high enantiomeric excess (ee). nih.govnih.gov This approach avoids the inherent 50% theoretical yield limitation of classical resolution methods. wikipedia.org The most common precursor for the synthesis of this compound is 4'-(1H-imidazol-1-yl)acetophenone, a prochiral ketone. sigmaaldrich.comchemicalbook.comgeorganics.sk The enantioselective reduction of this ketone is the key step in producing the desired chiral alcohol.
Enantioselective Reduction of 4'-(1H-imidazol-1-yl)acetophenone:
While specific catalysts for the reduction of 4'-(1H-imidazol-1-yl)acetophenone are not extensively detailed in the available literature, extensive research on the asymmetric reduction of analogous acetophenone derivatives provides a strong basis for potential methodologies. rsc.org These methods typically involve the use of chiral catalysts, which can be either metal-based complexes or enzymes (biocatalysts).
Transition Metal Catalysis: A variety of transition metals, including ruthenium, rhodium, iridium, and iron, complexed with chiral ligands, have been successfully employed for the enantioselective hydrosilylation or hydrogenation of prochiral ketones. nih.gov For instance, (CN-Box)Re(V)-Oxo complexes have shown good to excellent enantioselectivities in the reduction of aromatic ketones. nih.gov The choice of ligand, solvent, and reducing agent is crucial for achieving high enantiomeric excess.
Biocatalysis: Enzymatic reductions offer a green and highly selective alternative to metal-based catalysis. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of ketones to their corresponding chiral alcohols. For example, a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) has been used for the enantioselective reduction of various mono-substituted acetophenones. rsc.org The electronic and steric properties of the substrate can significantly influence the reaction rate and enantioselectivity.
Below is a representative table illustrating the potential outcomes of asymmetric reduction of an acetophenone derivative based on data for analogous compounds.
| Catalyst/Enzyme | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |
| (CN-Box)Re(V)-Oxo Complex | Acetophenone | (S)-1-phenylethanol | 86% |
| KRED1-Pglu | 4-Chloroacetophenone | (S)-1-(4-chlorophenyl)ethanol | >99% |
| Lipase (in reduction) | Acetophenone derivative | (R)-alcohol | High |
This table presents illustrative data for analogous compounds to demonstrate the potential efficacy of these methods for 4'-(1H-imidazol-1-yl)acetophenone.
When a racemic mixture of this compound is synthesized, for instance, through the reduction of the corresponding ketone with an achiral reducing agent like sodium borohydride, the separation of the enantiomers becomes necessary. nih.gov Enantiomeric resolution is a process of separating a racemic mixture into its individual enantiomers. wikipedia.org
Common Resolution Techniques:
Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.orglibretexts.org For a racemic alcohol, a chiral acid can be used as the resolving agent to form diastereomeric esters. After separation, the desired enantiomer of the alcohol can be recovered by hydrolysis of the ester. Common chiral resolving agents include tartaric acid derivatives and mandelic acid. wikipedia.org
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. scielo.brmdpi.comnih.govnih.gov The resulting acylated product (ester) can then be easily separated from the unreacted alcohol. This method is widely used for the resolution of racemic alcohols like 1-phenylethanol (B42297), a close structural analog of the target compound. mdpi.comnih.govnih.gov The choice of enzyme, acyl donor (e.g., vinyl acetate), and solvent are critical parameters that affect the efficiency and enantioselectivity of the resolution. nih.govresearchgate.net
The following table provides representative data on the enzymatic kinetic resolution of racemic 1-phenylethanol, which serves as a model for the resolution of this compound.
| Enzyme | Acyl Donor | Unreacted Enantiomer | Enantiomeric Excess (ee) of Unreacted Alcohol | Conversion |
| Novozym 435 (Lipase) | Vinyl Acetate (B1210297) | (S)-1-phenylethanol | >99% | ~50% |
| Burkholderia cepacia Lipase | Vinyl Acetate | (S)-1-phenylethanol | High | ~50% |
| Acylase I | Vinyl Acetate | (S)-1-phenylethanol | 58% | - |
This table is based on data for the resolution of racemic 1-phenylethanol and illustrates the potential of enzymatic kinetic resolution.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the resolution of a wide range of chiral compounds. nih.gov The choice of the mobile phase and the specific chiral column are crucial for achieving baseline separation of the enantiomers. chiraltech.comresearchgate.net This method allows for the direct separation of the enantiomers without the need for derivatization.
Derivatization and Analog Design Strategies Based on the 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol Scaffold
Structural Modifications of the Ethanone (B97240) Precursor
The ethanone precursor, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, is a key intermediate for a variety of chemical transformations. Its activated methyl group and phenyl ring provide multiple sites for structural modifications, enabling the synthesis of a broad range of analogues.
Synthesis of Chalcone (B49325) Analogues: 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones
A prominent strategy for modifying the ethanone precursor is the synthesis of chalcone analogues. Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are synthesized through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone with various substituted aromatic aldehydes. researchgate.netresearchgate.net
The general synthetic route involves dissolving 1-[4-(1H-imidazol-1-yl)phenyl]ethanone and a selected aromatic aldehyde in a solvent such as methanol (B129727) or ethanol (B145695), followed by the addition of a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. researchgate.netresearchgate.netnih.gov The reaction mixture is stirred at room temperature, leading to the formation of the corresponding chalcone derivative. nih.gov
A variety of chalcone analogues have been synthesized using this method, incorporating different substituents on the phenyl ring originating from the aldehyde. Examples of synthesized chalcones are presented in the table below.
| Compound ID | Ar-group (from Ar-CHO) | Reference |
| 1 | Phenyl | researchgate.net |
| 2 | 4-Methylphenyl | researchgate.net |
| 3 | 4-Methoxyphenyl | researchgate.net |
| 4 | 4-Chlorophenyl | researchgate.net |
| 5 | 2-Chlorophenyl | nih.gov |
| 6 | 4-Nitrophenyl | nih.gov |
| 7 | 2,4-Dichlorophenyl | nih.gov |
| 8 | 4-Iodophenyl | wikipedia.org |
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrimidine-2(1H)-thione Derivatives)
The chalcone analogues derived from 1-[4-(1H-imidazol-1-yl)phenyl]ethanone serve as valuable intermediates for the synthesis of fused heterocyclic systems. A notable example is the formation of pyrimidine-2(1H)-thione derivatives. These compounds are synthesized through the cyclization of the imidazole-bearing chalcones with thiourea (B124793) in a basic medium. northwestern.edu
The reaction typically involves refluxing the chalcone with thiourea in the presence of a base like potassium hydroxide in an alcoholic solvent. beilstein-journals.org This cyclocondensation reaction leads to the formation of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidine-2(1H)-thiones. northwestern.edu This synthetic strategy provides a straightforward route to novel heterocyclic systems with potential pharmacological applications.
An example of this cyclization is the reaction of 1-(4-(imidazol-1-yl)phenyl)-3-phenylprop-2-en-1-one with thiourea to yield 4-(4-(1H-imidazol-1-yl)phenyl)-6-phenylpyrimidine-2(1H)-thione. northwestern.edu
Introduction of Various Substituents on the Phenyl Ring and Chalcone Moiety
The introduction of a wide range of substituents on both the phenyl ring of the ethanone precursor and the chalcone moiety has been extensively explored to investigate their impact on the properties of the resulting molecules. researchgate.netabo.fi The substituents are typically introduced through the use of appropriately substituted benzaldehydes in the Claisen-Schmidt condensation. researchgate.net
Substituents investigated include electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, nitro, iodo) at various positions on the phenyl ring of the chalcone. researchgate.netnih.govnih.govwikipedia.org These modifications influence the electronic properties of the chalcone backbone and can significantly affect their biological activity. For instance, the presence and position of these substituents have been shown to modulate the antimicrobial and antifungal properties of the chalcone derivatives. researchgate.net
Derivatization of the Alcohol Moiety in 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
The hydroxyl group of this compound is a key site for derivatization to modulate the compound's physicochemical properties, such as polarity, and to explore its interaction with biological targets.
Esterification and Etherification for Modulating Polarity and Interactions (e.g., Imidazole-Derived Alkyl/Aryl Ethers)
Esterification and etherification of the alcohol moiety are common strategies to alter the polarity and hydrogen-bonding capabilities of the molecule.
Esterification: Ester derivatives of structurally similar compounds, such as 1-phenyl-2-(1H-imidazol-1-yl)ethanol, have been synthesized by reacting the alcohol with various carboxylic acids or their activated derivatives (e.g., acyl chlorides). This approach allows for the introduction of a wide range of acyl groups, thereby modifying the lipophilicity and steric bulk of the molecule.
Etherification: The synthesis of imidazole-derived alkyl and aryl ethers from related ethanol precursors has been reported. A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. For this compound, this would typically involve deprotonation of the hydroxyl group with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an appropriate alkyl or aryl halide. This strategy allows for the introduction of diverse alkyl and aryl moieties, which can significantly influence the molecule's interaction with biological systems.
Alkylation and Acylation Strategies
Alkylation: The hydroxyl group of this compound can be alkylated to form ethers. This is often achieved through the Williamson ether synthesis, where the alcohol is first converted to its alkoxide by a strong base and then treated with an alkyl halide. The choice of the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) determines the nature of the resulting ether.
Acylation: Acylation of the alcohol moiety leads to the formation of esters. This can be accomplished by reacting the alcohol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. This method provides a straightforward route to a variety of ester derivatives, allowing for fine-tuning of the molecule's properties. For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester.
Design of Related Imidazole-Containing Heterocyclic Analogues
The structural framework of this compound serves as a versatile template for the development of novel therapeutic agents. A key strategy in medicinal chemistry involves the modification of a lead compound to enhance potency, selectivity, and pharmacokinetic properties. This section explores derivatization strategies that retain the core imidazole (B134444) moiety while introducing other heterocyclic systems or modifying existing functional groups to create structurally related analogues.
Exploration of Imidazole-Ethanol Esters and Other Related Alcohol Structures
Modification of the ethanol side chain of the this compound scaffold, particularly through esterification, has been a fruitful strategy for developing potent antifungal agents. Researchers have synthesized and evaluated series of aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol for their activity against various fungal strains. nih.gov
A study focused on creating 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters revealed that these derivatives exhibit significant fungal growth inhibition at very low concentrations. researchgate.net For instance, certain derivatives demonstrated a minimal inhibition concentration (MIC) value as low as 0.125 μg/mL against Candida albicans. researchgate.net Further investigations into aromatic biphenyl (B1667301) ester derivatives showed them to be more active than the reference compound, fluconazole (B54011). nih.gov
The stereochemistry of these alcohol derivatives plays a crucial role in their biological activity. When racemic mixtures of active esters were separated into their pure enantiomers, the (-) isomers were found to be up to 500 times more active than the (+) isomers. nih.gov Specifically, the (-) isomers of certain biphenyl ester derivatives were 30 and 90 times more active than fluconazole against the C. krusei strain, respectively. nih.gov Despite their high potency, these compounds showed low cytotoxicity against human monocytic cell lines. nih.gov
| Compound Class | Target Organism | Key Finding | Reference |
|---|---|---|---|
| 1-Phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters | Candida albicans | Potent activity with MIC values as low as 0.125 μg/mL. | researchgate.net |
| Aromatic biphenyl ester derivatives (Racemates) | Candida species | More active than fluconazole. | nih.gov |
| (-) Isomers of biphenyl ester derivatives | C. krusei | Up to 90 times more active than fluconazole. | nih.gov |
| (+) Isomers of biphenyl ester derivatives | Candida species | Significantly less active (up to 500-fold) than (-) isomers. | nih.gov |
Investigation of Benzimidazole-Based Analogues
Replacing the imidazole ring with a benzimidazole (B57391) scaffold—a structure where a benzene (B151609) ring is fused to an imidazole ring—is a common strategy in medicinal chemistry to explore new biological activities. nih.gov Benzimidazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.govnih.gov The synthesis of these analogues typically involves the condensation of o-phenylenediamines with various carbonyl compounds, such as aldehydes or carboxylic acids. nih.govnih.gov
Numerous studies have demonstrated the potential of benzimidazole-based compounds. For example, a series of benzimidazole derivatives synthesized from o-phenylenediamine (B120857) and different aromatic aldehydes yielded compounds with significant anti-anxiety activity. nih.gov In particular, the compound 4-(6-methyl-1H-benzimidazol-2-yl) phenol (B47542) showed the highest potency in preclinical models. nih.gov Other research has focused on benzimidazole acetamide (B32628) derivatives, which have shown neuroprotective effects in rodent models by mitigating oxidative stress and neuroinflammation. nih.gov Furthermore, benzimidazole phenylhydrazone derivatives have been synthesized and found to exhibit significant antifungal activity against plant pathogenic fungi, with some compounds showing EC₅₀ values as low as 1.20 μg/mL. mdpi.com
| Compound Class | Synthesis Method | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2-Arylbenzimidazoles | Condensation of o-phenylenediamine and aromatic aldehydes | Anti-anxiety | Compound ZH [4-(6-methyl-1H-benzimidazol-2-yl) phenol] showed the highest activity. | nih.gov |
| Benzimidazole acetamide derivatives | Multi-step synthesis | Neuroprotective | Significantly modulated ethanol-induced memory deficits and oxidative stress. | nih.gov |
| Benzimidazole phenylhydrazone derivatives | Reaction of benzimidazole aldehydes with substituted phenylhydrazines | Antifungal | Compound 6f exhibited EC₅₀ values of 1.20 μg/mL against R. solani. | mdpi.com |
| 1,2-Disubstituted benzimidazoles | p-Toluenesulfonic acid catalyzed reaction of o-phenylenediamines and aldehydes | General | An efficient, solvent-free synthesis protocol was developed. | nih.gov |
Synthesis of Imidazole Hybrids and Conjugates with Other Heterocycles (e.g., Pyrazoles, Quinazolines, Triazoles)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel compounds with potentially enhanced or synergistic activities. The imidazole scaffold has been successfully conjugated with other biologically active heterocycles like pyrazoles, quinazolines, and triazoles.
Imidazole-Pyrazole Hybrids: The combination of imidazole and pyrazole (B372694) rings has yielded hybrids with diverse biological activities. Substituted imidazole-pyrazole hybrids have been prepared and evaluated as inhibitors of the α-glucosidase enzyme, which is relevant for managing diabetes. nih.govresearchgate.net From one series, compounds with halogen substitutions (chloro and bromo) on the phenyl ring were identified as the most potent inhibitors, showing greater efficacy than the standard, acarbose. researchgate.net Other pyrazole-imidazole hybrids have demonstrated antimicrobial properties, with several analogues showing good inhibitory activity against the fungal strain C. albicans. tandfonline.com The hybridization of benzimidazole and pyrazole motifs has also been explored, leading to the synthesis of compounds with anti-inflammatory and radical-scavenging properties. acs.org
Imidazole-Quinazoline Hybrids: Fusing the imidazole nucleus with a quinazoline (B50416) ring system has led to the development of potent antimicrobial agents. A series of imidazo/benzimidazo[1,2-c]quinazolines were synthesized via a copper-catalyzed reaction. nih.govacs.org Several of these fused compounds exhibited promising antibacterial and antifungal activities, with MIC values as low as 4–8 μg/mL against various bacterial and fungal strains. nih.gov Research into imidazolone (B8795221) fused quinazolinone derivatives has also been conducted, with these compounds being evaluated for their cytotoxic activity against various cancer cell lines. researchgate.net
Imidazole-Triazole Hybrids: The conjugation of imidazole and triazole moieties, often achieved through "click chemistry," has produced compounds with significant anticancer and antimicrobial potential. africanjournalofbiomedicalresearch.comresearchgate.net Imidazole-1,2,3-triazole conjugates have been synthesized and evaluated for their biological activities. africanjournalofbiomedicalresearch.com For instance, a 4-bromophenyl derivative was found to be the most effective against the HepG2 human liver cancer cell line. africanjournalofbiomedicalresearch.comresearchgate.net In another study, imidazole-triazole conjugates bearing an aromatic carboxylic group displayed potent anticancer activity against the Caco-2 colon cancer cell line, with efficacy comparable to the standard drug doxorubicin. nih.gov Additionally, imidazole and 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for antitubercular activity, with some compounds exhibiting promising inhibitory properties against Mycobacterium Tuberculosis. nih.gov
| Hybrid Class | Synthesis Strategy | Primary Biological Activity | Notable Compounds/Findings | Reference |
|---|---|---|---|---|
| Imidazole-Pyrazole | Multi-component reaction | α-Glucosidase inhibition | Compounds 2f (IC₅₀: 25.19 μM) and 2m were most effective. | nih.govresearchgate.net |
| Imidazole-Quinazoline | Copper-catalyzed C–N coupling | Antimicrobial | Compounds 8gf, 8ga, 8gc, and 8gd showed MICs of 4–16 μg/mL. | nih.gov |
| Imidazole-1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Anticancer | Compound 6b effective against HepG2 cells; 4k and 6e effective against Caco-2 cells. | africanjournalofbiomedicalresearch.comnih.gov |
| Imidazole-1,2,4-Triazole | Classical organic synthesis | Antitubercular | Compounds 2e and 2f showed promising activity against M. Tuberculosis. | nih.gov |
Structure Activity Relationship Sar Studies of 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol and Its Derivatives
Identification of Key Pharmacophoric Elements within the Imidazole (B134444) and Phenyl Moieties
The imidazole and phenyl moieties of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol constitute the fundamental pharmacophore responsible for its biological activity. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a well-established pharmacophoric element in a vast array of bioactive compounds. nih.gov Its ability to participate in hydrogen bonding, coordination with metal ions (such as the heme iron in cytochrome P450 enzymes), and π-π stacking interactions is crucial for target binding. researchgate.net
For many imidazole-based antifungal agents, the un-substituted imidazole ring is a critical feature. The nitrogen atom at position 3 (N-3) of the imidazole ring is believed to be the primary site of interaction with the heme iron of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. researchgate.net Disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, ultimately resulting in fungal cell death.
The phenyl group, linked to the imidazole ring, serves as a crucial hydrophobic anchor, facilitating the compound's entry into the active site of target enzymes. The ethan-1-ol linker provides a specific spatial orientation for the imidazole and phenyl rings, which is critical for optimal binding. The hydroxyl group on the ethan-1-ol linker can also participate in hydrogen bonding interactions within the active site, further stabilizing the drug-target complex.
Analysis of Substituent Effects on Biological Activity Profiles across Different Derivative Series
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the phenyl ring. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Electronic and Steric Contributions of Substituents
For instance, in a series of 2,5-diarylated imidazole derivatives, the introduction of either electron-withdrawing or electron-donating groups at the para position of the phenyl rings resulted in moderate to no antifungal activity. nih.gov However, an electron-donating methyl group at the meta position led to strong antifungal activity. nih.gov This suggests that the electronic effect, combined with the substituent's position, is a critical determinant of activity.
Steric factors also play a significant role. The size and shape of the substituents can influence how the molecule fits into the binding pocket of the target enzyme. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction to stabilize the complex. The interplay between electronic and steric effects is therefore crucial in the design of potent derivatives.
Positional Isomerism and Activity Modulation
The position of substituents on the phenyl ring can dramatically alter the biological activity of the derivatives. Ortho, meta, and para substitutions can lead to different spatial arrangements of the functional groups, affecting their ability to interact with specific residues in the target's active site.
In a study of imidazole derivatives, it was observed that the presence of electron-withdrawing groups such as trifluoromethyl (CF3), cyano (CN), or nitro (NO2) at the meta position of the phenyl rings resulted in a loss of antifungal activity. nih.gov Conversely, substitution at the para position with either electron-donating or electron-withdrawing groups often leads to varied but generally more favorable outcomes. This highlights the sensitivity of the biological target to the precise location of substituents on the phenyl ring.
| Derivative Series | Substituent (Position) | Electronic Effect | Steric Effect | Impact on Antifungal Activity | Reference |
| 2,5-Diarylated Imidazoles | Electron-donating (para) | Donating | Varies | Moderate to Inactive | nih.gov |
| Electron-withdrawing (para) | Withdrawing | Varies | Moderate to Inactive | nih.gov | |
| Electron-donating (meta) | Donating | Varies | Strong | nih.gov | |
| Electron-withdrawing (meta) | Withdrawing | Varies | Inactive | nih.gov |
Enantiomeric Selectivity and Chiral Specificity in Biological Responses
The this compound molecule possesses a chiral center at the carbon atom bearing the hydroxyl group. Consequently, it exists as a pair of enantiomers, (R)- and (S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as enantiomeric selectivity.
This principle is particularly relevant for imidazole-based antifungal agents. In a study of a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which are structurally similar to the compound of interest, it was found that the (-) isomers were up to 500 times more active than the (+) isomers against various Candida species. researchgate.net Specifically, the levorotatory enantiomer of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate was found to be significantly more potent than the dextrorotatory enantiomer. researchgate.net This pronounced stereoselectivity underscores the importance of the three-dimensional arrangement of the pharmacophoric elements for effective interaction with the chiral environment of the biological target. The differential activity of enantiomers is attributed to their distinct binding affinities to the active site of the target enzyme, where one enantiomer fits more snugly and establishes more favorable interactions than the other.
Comparative SAR with Established Imidazole-Containing Bioactives
Clotrimazole possesses a trityl (triphenylmethyl) group attached to the imidazole ring. This bulky, lipophilic group contributes to its broad-spectrum antifungal activity. However, its high lipophilicity limits its use to topical applications.
Ketoconazole , on the other hand, has a more complex structure containing a piperazine (B1678402) ring and a dichlorophenyl ether moiety in addition to the imidazole. This structure allows for both topical and systemic administration. The dichlorophenyl group is a common feature in many azole antifungals and is known to enhance activity.
The this compound scaffold can be seen as a simplified analog of these more complex structures. The key SAR principles observed in established drugs, such as the necessity of the imidazole for heme binding and the importance of a hydrophobic moiety for anchoring, are also applicable to this series. However, the specific nature of the substituents on the phenyl ring and the stereochemistry at the chiral center provide opportunities for fine-tuning the activity and selectivity of these simpler analogs. For instance, the introduction of halogen atoms on the phenyl ring of this compound derivatives could be explored to mimic the beneficial effects of the dichlorophenyl group in ketoconazole.
| Compound | Key Structural Features | Common Pharmacophoric Elements | Key SAR Differences |
| This compound | Imidazole, Phenyl, Ethan-1-ol | Imidazole ring, Aromatic ring | Simpler scaffold, presence of a chiral alcohol |
| Clotrimazole | Imidazole, Trityl (triphenylmethyl) | Imidazole ring, Aromatic rings | Bulky, highly lipophilic trityl group |
| Ketoconazole | Imidazole, Piperazine, Dichlorophenyl ether | Imidazole ring, Aromatic rings | Complex side chain with piperazine and dichlorophenyl ether |
Mechanistic Investigations into the Biological Actions of 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol Analogs in Vitro Focus
Elucidation of Molecular Targets and Ligand-Receptor Interactions
At the molecular level, the unique structure of these imidazole (B134444) derivatives allows them to interact with a range of biological targets. nih.gov The imidazole ring, a key pharmacophore, is particularly important for its ability to coordinate with metal ions in metalloenzymes and to participate in hydrogen bonding. researchgate.net
In the context of antifungal activity, the primary molecular target is lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. rawdatalibrary.netexlibrisgroup.com Molecular docking studies have revealed that the nitrogen atom of the imidazole ring forms a coordination bond with the heme iron atom in the active site of CYP51. exlibrisgroup.comnih.gov This interaction is critical for the inhibition of the enzyme. Additionally, the phenyl group and other substituents on the ethan-1-ol backbone engage in hydrophobic and van der Waals interactions with amino acid residues in the enzyme's binding pocket, further stabilizing the complex. researchgate.net
As potential anticancer agents, these compounds are thought to interact with various targets within cancer cells. nih.govnih.gov While a single definitive receptor has not been identified for all analogs, evidence points towards interactions with key proteins involved in cell signaling and apoptosis. nih.gov The planar structure of the imidazole and phenyl rings may facilitate intercalation with DNA or binding to the ATP-binding sites of kinases, thereby disrupting their function.
Enzymatic Inhibition Studies
The hallmark of the antifungal action of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol analogs is the potent and selective inhibition of fungal CYP51. researchgate.netnih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov By inhibiting CYP51, these compounds disrupt the integrity of the cell membrane, leading to fungal cell growth arrest and death. nih.gov
Below is an interactive table summarizing the in vitro inhibitory activity of selected imidazole analogs against fungal CYP51.
| Compound Analog | Fungal Species | IC50 (µM) | Reference |
| Ketoconazole | Candida albicans | 0.4 - 0.6 | nih.gov |
| Clotrimazole | Candida albicans | ~0.5 | nih.gov |
| Miconazole (B906) | Various | Potent Inhibition | nih.gov |
| Analog 15 | Candida albicans | 0.125 µg/mL | researchgate.net |
| Analog 19 | Resistant C. glabrata | 0.25 µg/mL | researchgate.net |
Note: This data is compiled from various sources and is intended for illustrative purposes. IC50 values can vary based on experimental conditions.
Certain imidazole-containing compounds have also been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. researchgate.netnih.gov These enzymes catalyze the reversible hydration of carbon dioxide and are involved in various physiological processes. nih.gov Inhibition of specific CA isoforms, such as I and II, has therapeutic relevance. tandfonline.com
The inhibitory action of imidazole derivatives against CAs is believed to stem from the coordination of one of the nitrogen atoms of the imidazole ring to the zinc ion in the enzyme's active site. This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity. The affinity and selectivity of these compounds for different CA isoforms can be tuned by modifying their chemical structure. researchgate.netnih.gov
The following table presents data on the inhibition of human carbonic anhydrase (hCA) I and II by representative imidazole analogs.
| Compound Class | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| Pyrazolylbenzo[d]imidazoles | Potent Inhibition | Potent Inhibition | researchgate.net |
| Imidazole-derived ethers | 4.13 - 15.67 (IC50) | 5.65 - 14.84 (IC50) | acs.org |
| Benzenesulfonamide-triazoles | Varied | Varied | tandfonline.com |
| 2-amino-imidazolines | Activators | Inactive | nih.govnih.gov |
Note: This table includes data for various classes of imidazole derivatives to illustrate the potential for CA inhibition. Ki and IC50 are measures of inhibitory potency.
The versatile structure of the this compound scaffold suggests the potential for interaction with other enzyme systems. For example, some imidazole derivatives have shown inhibitory activity against kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. nih.gov Additionally, the imidazole core is a feature of compounds that can inhibit histone deacetylases (HDACs), enzymes that play a role in epigenetic regulation and are targets for cancer therapy. Further research is needed to fully explore the enzymatic modulation profile of this specific class of compounds.
Cellular Pathway Modulation
A significant aspect of the anticancer potential of this compound analogs is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a desirable characteristic for an anticancer agent, as it leads to the selective elimination of malignant cells.
In vitro studies have demonstrated that these compounds can trigger apoptosis through various mechanisms. nih.gov One proposed pathway involves the generation of reactive oxygen species (ROS), which can cause cellular damage and initiate the apoptotic cascade. Another mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.gov Specifically, some analogs have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. nih.gov The activation of caspases, the executive enzymes of apoptosis, has also been observed following treatment with these compounds. nih.gov
The table below summarizes the pro-apoptotic effects of certain imidazole derivatives on different cancer cell lines.
| Compound/Analog | Cancer Cell Line | Effect | Mechanism | Reference |
| Compound 4f | HeLa | Apoptosis Induction | Upregulation of Bax, Downregulation of Bcl-2 | nih.gov |
| Benzimidazole (B57391) derivatives | K562 (Leukemia) | Apoptosis Induction | Caspase 3/7 activation | nih.gov |
| Pyrrole-imidazole series | Pancreatic Cancer | Potent Anticancer Activity | Not specified | nih.gov |
| Imidazole-based Ru complex | HeLa, A549, HepG2 | Apoptosis Induction | Mitochondrial membrane destruction | nih.gov |
Note: This table provides examples of the pro-apoptotic activity of various imidazole-containing compounds.
Interference with Microtubule Dynamics (e.g., Tubulin Polymerization Inhibition)
The structural integrity and dynamic nature of microtubules are fundamental to various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, compounds that interfere with microtubule dynamics are of significant interest in therapeutic research. Analogs of this compound, particularly those incorporating imidazole and related heterocyclic systems, have been investigated for their potential to inhibit tubulin polymerization, a key process in microtubule formation.
Research into compounds structurally related to the core imidazole-phenyl scaffold has revealed potent anti-proliferative activity linked to the disruption of microtubule function. For instance, a series of 2-aryl-4-benzoyl-imidazoles (ABI) and their reverse analogs (RABI) have demonstrated significant inhibition of tubulin polymerization. These compounds are believed to interact with the colchicine (B1669291) binding site on β-tubulin, thereby preventing the formation of microtubules. researchgate.net This interaction leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in cancer cells. nih.govmdpi.com
One study on a series of 4-aryl-2-benzoyl-imidazoles, which are structural isomers of the previously studied 2-aryl-4-benzoyl-imidazoles, showed excellent antiproliferative properties with IC50 values in the low nanomolar range against various cancer cell lines, including those with multidrug resistance. The most active compound in this series exhibited an average IC50 of 14 nM. researchgate.net The mechanism of action was confirmed to be the disruption of tubulin polymerization. researchgate.net
Furthermore, other heterocyclic compounds containing imidazole or triazole rings have been identified as potent inhibitors of tubulin polymerization. nih.gov For example, a novel N-substituted 1,2,4-triazole (B32235) compound, T115, was shown to inhibit tubulin polymerization in a dose-dependent manner by targeting the colchicine binding site. nih.gov This suggests that the core heterocyclic structure, shared by analogs of this compound, is a key pharmacophore for this biological activity. The ability of these compounds to circumvent P-glycoprotein-mediated drug resistance highlights their therapeutic potential. researchgate.net
Table 1: Examples of Imidazole and Triazole Analogs with Tubulin Polymerization Inhibition Activity
| Compound Class | Example Compound | Mechanism of Action | Observed Effect |
|---|---|---|---|
| 4-Aryl-2-benzoyl-imidazoles (RABI) | Compound 12a | Inhibition of tubulin polymerization at the colchicine binding site | Potent antiproliferative activity (average IC50 = 14 nM); circumvents Pgp-mediated drug resistance. researchgate.net |
| N-substituted 1,2,4-triazoles | T115 | Inhibition of tubulin polymerization by targeting the colchicine binding pocket in β-tubulin | Dose-dependent inhibition of tubulin heterodimer polymerization; G2/M cell cycle arrest. nih.gov |
| Imidazopyridine derivatives | Compound 14 & 15 | Inhibition of tubulin polymerization | 59% and 56% inhibition of tubulin polymerization at 3 µM, respectively; increased percentage of cells in G2/M phase. mdpi.com |
Modulation of Calcium Signaling Pathways (e.g., Store-Operated Calcium Entry Inhibition by Pyrazole (B372694) Analogues)
Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a multitude of cellular functions. Store-operated calcium entry (SOCE) is a major mechanism for Ca²⁺ influx in non-excitable cells, and its dysregulation has been implicated in various diseases. scispace.comnih.gov Analogs of this compound, particularly those where the imidazole ring is replaced by a pyrazole ring, have been identified as modulators of SOCE. researchgate.net
The imidazole scaffold itself has also been implicated in the modulation of calcium signaling. Some imidazole-containing antifungal agents, such as econazole, are known to inhibit capacitative Ca²⁺ entry through store-operated calcium channels. dergipark.org.tr This suggests that the core structure of this compound could serve as a basis for the development of SOCE inhibitors. A series of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride compounds, which are analogs of the known SOCE inhibitor SKF-96365, have shown interesting effects on endoplasmic reticulum (ER) Ca²⁺ release and SOCE, with one compound having an IC50 of 25 μM on a lymphocyte cell line. nih.gov
Table 2: Activity of Pyrazole Analogues on Store-Operated Calcium Entry
| Compound | Target Selectivity | Potency/Effect | Reference |
|---|---|---|---|
| Pyr6 | Orai1 > TRPC3 | 37-fold higher potency for Orai1-mediated Ca²⁺ entry | researchgate.net |
| Pyr10 | TRPC3 > Orai1 | 18-fold higher selectivity for TRPC3-mediated responses | researchgate.net |
| SKF-96365 Analog | SOCE | IC50 of 25 μM for ER Ca²⁺ release and SOCE on a lymphocyte cell line | nih.gov |
Disruption of Microbial Cellular Integrity (e.g., Cell Membrane Interactions)
A primary mechanism of action for many imidazole-based compounds, particularly in the context of antimicrobial activity, is the disruption of microbial cellular integrity through interactions with the cell membrane. nih.govnih.gov This is most notably observed in the antifungal activity of azole compounds, which include imidazoles. The primary target of these compounds is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme crucial for the biosynthesis of ergosterol. dergipark.org.trnih.gov
Ergosterol is the principal sterol component of the fungal cell membrane, and it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. nih.gov By inhibiting lanosterol 14α-demethylase, imidazole-containing compounds block the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. nih.gov The altered sterol composition results in a plasma membrane with increased permeability and altered enzymatic activity, ultimately disrupting cellular integrity and inhibiting fungal growth. nih.govnih.gov
While the primary mode of action is the inhibition of ergosterol biosynthesis, some earlier imidazole derivatives, such as miconazole and ketoconazole, are known to have a more complex mechanism, also inhibiting other membrane-bound enzymes and lipid biosynthesis. nih.gov Furthermore, certain imidazole antifungals have been shown to increase the membrane permeability to ions like Zn²⁺, which may contribute to their cytotoxic effects. drugbank.com This suggests that analogs of this compound could potentially disrupt microbial cellular integrity through multiple mechanisms targeting the cell membrane.
Table 3: Imidazole-Based Compounds and Their Effects on Microbial Cell Membranes
| Compound Class | Primary Target | Mechanism of Action | Consequence |
|---|---|---|---|
| Azole Antifungals (including Imidazoles) | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis | Depletion of ergosterol, accumulation of toxic sterol precursors, altered membrane permeability and function. dergipark.org.trnih.gov |
| Imidazole Antifungals (e.g., clotrimazole, econazole) | Cell Membrane | Increased permeability to Zn²⁺ | Potential contribution to cytotoxicity. drugbank.com |
| Early Imidazole Derivatives (e.g., miconazole, ketoconazole) | Multiple membrane-bound enzymes and lipid biosynthesis pathways | Complex inhibition of membrane functions | Broad disruption of cellular integrity. nih.gov |
In Vitro Biological Activity Spectrum of 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol and Its Derivatives
Antifungal Activity Evaluations Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus)
Derivatives of the parent compound have demonstrated significant in vitro activity against a range of pathogenic fungi. The primary mechanism for many of these imidazole-based antifungals is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.netnih.gov
A series of aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol showed potent activity against both Candida albicans and non-albicans species. wjpps.com Notably, aromatic biphenyl (B1667301) ester derivatives were found to be more active than the reference drug fluconazole (B54011). wjpps.com For one such derivative, the (-) isomer was up to 500 times more active than the (+) isomer, highlighting the importance of stereochemistry for biological activity. wjpps.com In another study, ester derivatives of 1-phenyl-2-(1H-imidazol-1-yl)ethanol exhibited strong inhibition, with one compound showing a minimal inhibition concentration (MIC) of 0.125 μg/mL against Candida albicans. nih.gov
Furthermore, chalcones incorporating an imidazole (B134444) ring have been identified as strongly effective against Aspergillus fumigatus, the fungus responsible for pulmonary aspergillosis. mdpi.comresearchgate.net This suggests that combining the imidazole pharmacophore with other active structures can yield potent antifungal agents. mdpi.com Some isoxazolidine (B1194047) derivatives containing the 1H-imidazol-1-ylmethyl moiety also displayed moderate to potent activity against Aspergillus fumigatus and Candida albicans. acs.org
| Compound/Derivative Class | Fungal Species | Activity Metric | Result | Source |
|---|---|---|---|---|
| 1-Phenyl-2-(1H-imidazol-1-yl)ethanol Ester Derivative | Candida albicans | MIC | 0.125 μg/mL | nih.gov |
| Aromatic Biphenyl Ester Derivative (6c) | Candida albicans | Mean MIC | 1.7 ± 1.4 μg/mL | wjpps.com |
| Aromatic Biphenyl Ester Derivative (6c) | Non-albicans Candida spp. | Mean MIC | 1.9 ± 2.0 μg/mL | wjpps.com |
| Bis(4-chlorophenyl) Isoxazolidine Derivative | Aspergillus fumigatus | MIC Range | 0.2 - 7.0 μg/mL | acs.org |
| Bis(4-chlorophenyl) Isoxazolidine Derivative | Candida albicans | MIC Range | 0.2 - 7.0 μg/mL | acs.org |
| Imidazole-containing Chalcones | Aspergillus fumigatus | Activity | Reported as strongly effective | mdpi.comresearchgate.net |
Anti-Leishmanial Activity Investigations Against Protozoan Parasites (e.g., Leishmania genus)
The imidazole scaffold is a key feature in compounds investigated for their activity against protozoan parasites of the Leishmania genus, the causative agents of leishmaniasis. A series of chalcones, specifically 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones and 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, have been synthesized and evaluated for their anti-leishmanial properties. researchgate.netnih.gov
In these studies, several of the synthesized compounds demonstrated significant activity against Leishmania parasites. researchgate.netnih.gov The mechanism of action for many azole-based compounds against Leishmania is believed to involve the inhibition of sterol biosynthesis, similar to their antifungal mechanism. nih.gov However, research has shown that for leishmania, a key target is a specific enzyme known as CYP5122A1, and compounds that inhibit this pathway are particularly effective. nih.gov
Further research into phenyl imidazole carboxamides has led to the identification of new lead compounds with improved potency against Leishmania donovani, the species responsible for visceral leishmaniasis. nih.gov These optimization studies focus on enhancing metabolic stability and maintaining low cytotoxicity against human host cells, highlighting the potential for developing novel treatments for this neglected tropical disease. nih.gov
| Compound/Derivative Class | Leishmania Species | Activity | Source |
|---|---|---|---|
| 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones | Leishmania genus | Some compounds exhibited moderate to significant activity | researchgate.net |
| 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones | Leishmania genus | Few compounds showed significant activity | nih.gov |
| 4-Nitro-1H-imidazolyl compounds (6 and 7) | Leishmania amazonensis (amastigotes) | EC50: 4.57 µM and 9.19 µM, respectively | neliti.com |
| Phenyl Imidazole Carboxamides | Leishmania donovani | Demonstrated improved potency upon optimization | nih.gov |
Anticancer Activity Profiling in various Cancer Cell Lines
The imidazole ring is a prominent scaffold in medicinal chemistry for the development of anticancer agents, owing to its ability to interact with various biological targets. researchgate.net Derivatives of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol are part of this broader class of compounds that have shown cytotoxic potential against numerous cancer cell lines.
Mechanisms of action for anticancer imidazoles are diverse and include the inhibition of key enzymes like kinases and histone deacetylases, induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), and interference with microtubule assembly, which arrests the cell cycle. researchgate.net
For example, a series of new imidazole-based N-phenylbenzamide derivatives were tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing good activity with IC50 values in the single-digit micromolar range. Another study on 2,4,5-trisubstituted imidazoles highlighted a derivative that inhibited cancer cell migration and induced cell cycle arrest and senescence in A549 lung cancer cells. Furthermore, novel 1H-imidazole [4,5-f] researchgate.net phenanthroline derivatives have demonstrated selective inhibitory activity against colorectal cancer cells (HCT116 and SW480).
| Compound/Derivative Class | Cancer Cell Line | Cancer Type | Activity Metric | Result (µM) | Source |
|---|---|---|---|---|---|
| N-phenylbenzamide derivative (4f) | A549 | Lung | IC50 | 7.5 | |
| HeLa | Cervical | IC50 | 9.3 | ||
| MCF-7 | Breast | IC50 | 8.9 | ||
| Purine derivative (46) | MDA-MB-231 | Breast | IC50 | 1.22 | |
| Purine derivative (47) | A549 | Lung | IC50 | 2.29 - 9.96 (range) | |
| 1H-imidazole [4,5-f] researchgate.net phenanthroline derivative (IPM714) | HCT116 | Colorectal | IC50 | 1.74 | |
| 1H-imidazole [4,5-f] researchgate.net phenanthroline derivative (IPM714) | SW480 | Colorectal | IC50 | 2.0 |
Anti-Inflammatory Effects and Associated Mechanisms
The imidazole scaffold is present in various compounds studied for their anti-inflammatory properties. The mechanisms often involve the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the production of nitric oxide (NO). researchgate.netresearchgate.net
Studies on different classes of imidazole derivatives have demonstrated these effects. For instance, a series of 1,2-diphenylbenzimidazoles were evaluated for their interaction with COX-2 and nitric oxide synthase (iNOS). researchgate.net Certain derivatives in this class were found to be effective inhibitors of COX-2, while others significantly diminished the production of NO in vitro. researchgate.net The inhibition of pro-inflammatory cytokines, such as TNF-α, is another mechanism through which imidazole derivatives can exert anti-inflammatory effects.
Additionally, some imidazole derivatives have been investigated as inhibitors of p38 MAP kinase, a key protein in the signaling pathway of inflammation. A study on novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives identified compounds with considerable p38 kinase inhibitory activity, which correlated with their anti-inflammatory effects in an in vitro albumin denaturation assay.
| Compound/Derivative Class | Target/Assay | Activity/Result | Source |
|---|---|---|---|
| 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole | COX-2 Inhibition | Demonstrated the best inhibition in its class | researchgate.net |
| N-(4-(2-(4-bromophenyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide | Nitric Oxide (NO) Production | Diminished NO production in vitro | researchgate.net |
| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | COX-2 Inhibition | IC50 of 0.71 µM | researchgate.net |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6) | p38 MAP Kinase Inhibition | IC50 of 403.57 ± 6.35 nM | |
| Benzimidazole (B57391) derivatives | TNF-α and IL-6 secretion (LPS-induced) | Effectively inhibited secretion in macrophages |
Antimicrobial Spectrum against Gram-Positive and Gram-Negative Bacteria
While the antifungal properties of imidazoles are more widely documented, the core structure and its derivatives also exhibit activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. The proposed mechanism for some derivatives involves the disruption of the microbial cell membrane's integrity, leading to the leakage of cellular components and cell death. researchgate.net
Several studies have synthesized and evaluated imidazole-containing compounds for their antibacterial potential. For example, a series of 1,5-disubstituted 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles, which are analogues of the antifungal drug bifonazole, were tested. Certain di- and trichloro-derivatives from this series showed notable inhibitory effects against the Gram-positive bacterium Staphylococcus aureus, with activity similar or superior to bifonazole.
Other research has focused on hybrid molecules. Coumarin derivatives containing an imidazole skeleton showed remarkable activity against Flavobacterium columnare and Streptococcus agalactiae, while another hybrid was potent against Escherichia coli. The antibacterial activity of imidazole compounds has generally been studied less extensively than their antifungal effects, but these findings indicate a promising area for the development of new antibacterial agents. researchgate.net
| Compound/Derivative Class | Bacterial Species | Gram Type | Activity Metric | Result (µM) | Source |
|---|---|---|---|---|---|
| Dichloro- and trichloro- 1,5-diphenyl-1H-pyrazole derivatives | Staphylococcus aureus | Gram-Positive | Inhibitory Effects | Similar or superior to bifonazole | |
| Coumarin/imidazole hybrid (165g) | Streptococcus agalactiae | Gram-Positive | MIC | 4 | |
| Coumarin/imidazole hybrid (165f) | Escherichia coli | Gram-Negative | MIC | 8 | |
| Metronidazole/1,2,3-triazole conjugate (38o) | Escherichia coli | Gram-Negative | MIC | 0.008 | |
| Metronidazole/1,2,3-triazole conjugate (38o) | Pseudomonas aeruginosa | Gram-Negative | MIC | 0.055 |
Antitrypanosomal Activity (e.g., Trypanosoma brucei)
Derivatives containing the imidazole scaffold have been identified as having activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. The search for new, safer, and more effective drugs for HAT is a critical area of research, as current treatments have significant limitations.
High-throughput screening of large compound libraries has been employed to identify new starting points for antitrypanosomal drug discovery. One such screen of over 87,000 compounds against Trypanosoma brucei brucei identified 205 compounds with greater than 10-fold selectivity for the parasite over a mammalian cell line. Cluster analysis of these hits yielded a panel of promising compounds for further investigation, with IC50 values ranging from 0.22 to 2.4 μM.
Rational drug design has also led to the synthesis of novel derivatives with potent activity. A series of 4-phenyl-6-(pyridin-3-yl)pyrimidines were designed and tested against Trypanosoma brucei rhodesiense, with one compound demonstrating an IC50 value of 0.38 μM. Additionally, functionalized 1-(4-phenyl)adamantane derivatives bearing aromatic imidazoline (B1206853) and other moieties showed notable activity against T. brucei. These studies underscore the value of the phenyl-imidazole framework in the development of new lead compounds to combat this devastating neglected disease.
| Compound/Derivative Class | Trypanosome Species | Activity Metric | Result (µM) | Source |
|---|---|---|---|---|
| Hits from HTS campaign | Trypanosoma brucei brucei | IC50 Range | 0.22 - 2.4 | |
| 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine | Trypanosoma brucei rhodesiense | IC50 | 0.38 | |
| 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide | Trypanosoma brucei | EC50 | 0.16 | |
| Aromatic Imidazolines with 1-(4-phenyl)adamantane core | Trypanosoma brucei | Activity | Notable activity reported |
Computational Chemistry and Molecular Modeling of 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. ppor.az Methods like Density Functional Theory (DFT) are employed to gain insights into the electronic structure, stability, and reactivity of compounds such as 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol. ppor.azppor.az
By optimizing the molecular geometry at a specific level of theory, such as B3LYP/6-31G(d,p), it is possible to calculate various quantum chemical descriptors. ppor.aznih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical stability of a molecule; a larger gap implies higher stability and lower reactivity. ppor.az
Other important parameters derived from these calculations are ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ppor.az These descriptors help in predicting how the molecule will interact with biological targets. For instance, the molecular electrostatic potential (MEP) map can identify the electrophilic and nucleophilic sites on the molecule, highlighting regions likely to be involved in intermolecular interactions, such as hydrogen bonding. nih.govijsrset.com
Table 1: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 5.3 eV | Suggests high chemical stability |
| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Relates to stability and reactivity |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This method is crucial for understanding the binding mode and affinity of this compound and its analogs with specific biological targets, such as enzymes or receptors. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. plos.org
The results of docking studies are often expressed as a docking score, which estimates the binding free energy; a more negative score typically indicates a stronger binding affinity. nih.govplos.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the target's active site. plos.orgplos.org This information is vital for structure-activity relationship (SAR) studies and for designing analogs with improved potency and selectivity. nih.gov For example, docking studies could reveal critical interactions between the imidazole (B134444) nitrogen of the compound and residues like serine or aspartate within a kinase active site.
Table 2: Hypothetical Molecular Docking Results against a Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.5 | ASP831, LYS721 | Hydrogen Bond |
| Analog A (Fluoro-substituted) | -8.2 | ASP831, LYS721, PHE699 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur in both the ligand and the protein upon binding. plos.org
In a typical MD simulation, the protein-ligand complex is solvated in a water box and subjected to forces calculated by a force field for a specific duration (e.g., nanoseconds). plos.org The stability of the complex is analyzed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. ijsrset.commdpi.com Stable RMSD values over the simulation time suggest a stable binding mode. mdpi.com Furthermore, techniques like Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. plos.orgmdpi.com
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful ligand-based drug design approach used to identify novel compounds with the potential to bind to a specific target. nih.govrsc.org A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that are necessary for optimal molecular interactions with a specific biological target. nih.gov
Starting with a set of known active molecules, a common feature pharmacophore hypothesis can be generated. rsc.org This model then serves as a 3D query to screen large chemical databases (virtual screening) to identify new molecules that match the pharmacophoric features. nih.govnih.gov The identified hits can then be subjected to further analysis, such as molecular docking and ADME prediction, to prioritize them for experimental testing. mdpi.com This approach is highly effective for discovering structurally diverse ligands that may have improved properties compared to the initial set of active compounds. nih.gov
Table 3: Example Pharmacophore Model Features for an Imidazole-Based Scaffold
| Feature | Type | Location |
|---|---|---|
| 1 | Hydrogen Bond Acceptor | Imidazole Nitrogen |
| 2 | Aromatic Ring | Phenyl Group |
| 3 | Hydrophobic Center | Ethyl Group |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization
In the drug discovery process, it is not enough for a compound to have high potency; it must also possess favorable pharmacokinetic properties. nih.gov In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of lead optimization. nih.govnih.gov Various computational models, including Quantitative Structure-Property Relationship (QSPR) models, are used to predict these properties from the chemical structure alone. semanticscholar.org
These models can predict a wide range of parameters, such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net Drug-likeness rules, such as Lipinski's Rule of Five, are also applied to filter out compounds with physicochemical properties that are likely to lead to poor oral bioavailability. researchgate.net By predicting these properties early, researchers can prioritize compounds that have a higher probability of success in later stages of development and modify structures to improve their ADME profiles. nih.govjetir.org
Table 4: Predicted ADME Properties for this compound
| Property | Predicted Value | Desirable Range |
|---|---|---|
| Molecular Weight | 202.24 g/mol | < 500 |
| LogP | 1.8 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Polar Surface Area (TPSA) | 45.3 Ų | < 140 Ų |
| Human Intestinal Absorption | High | High |
Future Research Directions and Unexplored Avenues for 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol
Development of More Sustainable and Scalable Synthetic Methodologies
The advancement of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol from a laboratory-scale compound to a viable therapeutic lead hinges on the development of efficient, environmentally friendly, and economically feasible synthetic routes. Current synthetic approaches often begin with the N-arylation of imidazole (B134444) with a halo-acetophenone, followed by the reduction of the ketone. For instance, the precursor, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, can be synthesized by reacting imidazole with para-chloroacetophenone in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net The subsequent step involves the reduction of the ketone to the desired secondary alcohol.
Future research should focus on several key areas to improve upon these methods:
Green Chemistry Principles: Exploration of greener solvents to replace high-boiling point, non-biodegradable solvents like DMSO. This could include benign alternatives like ethanol (B145695), water, or supercritical fluids.
Catalysis: Investigating more efficient catalytic systems for the N-arylation step, such as copper- or palladium-catalyzed cross-coupling reactions, which may proceed under milder conditions and with lower catalyst loading.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis. Flow chemistry offers advantages in terms of safety, scalability, reaction control, and purification, making the process more suitable for industrial-scale production.
Biocatalysis: Employing enzymes for the stereoselective reduction of the ketone precursor. This would not only provide an environmentally friendly method but also allow for the production of specific enantiomers of the final alcohol, which is crucial for pharmacological activity.
| Methodology | Current Approach (Example) | Proposed Improvement | Potential Advantages |
|---|---|---|---|
| Solvent System | High-boiling aprotic solvents (e.g., DMSO) nih.gov | Bio-based solvents, ionic liquids, or water | Reduced environmental impact, easier workup |
| Catalysis | Stoichiometric base (e.g., KOH) nih.gov | Transition metal catalysis (e.g., Cu, Pd) | Higher efficiency, broader substrate scope, milder conditions |
| Reduction Step | Chemical reductants (e.g., NaBH4) nih.gov | Biocatalytic reduction (e.g., using ketoreductases) | High enantioselectivity, green process |
| Process | Batch processing | Continuous flow chemistry | Improved scalability, safety, and consistency |
Comprehensive In Vitro Enzymatic and Receptor Binding Profiling
To fully understand the therapeutic potential of this compound, a comprehensive characterization of its interactions with biological targets is essential. The phenyl-imidazole motif is a known pharmacophore present in drugs targeting a variety of enzymes and receptors. researchgate.netmdpi.com For example, azole-containing compounds are well-known inhibitors of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), and the precursor molecule, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone, has been identified as a thromboxane (B8750289) synthase inhibitor. researchgate.net
A systematic screening approach is required to build a detailed biological activity profile. This should involve:
Broad-Panel Enzymatic Assays: Testing the compound against a diverse panel of enzymes, including major classes like kinases, proteases, phosphatases, and metabolic enzymes such as the cytochrome P450 family.
Receptor Binding Assays: Evaluating the affinity of the compound for a wide range of receptors, particularly G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. nih.govresearchgate.net
Affinity-Based Profiling: Employing techniques like chemical proteomics to identify novel protein targets in an unbiased manner within a cellular context.
The data generated from these studies will be crucial for identifying primary therapeutic targets, predicting potential off-target effects, and guiding the optimization of the scaffold for improved potency and selectivity. nih.gov
Integration of Advanced Artificial Intelligence and Machine Learning for De Novo Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netresearchgate.net For this compound, these computational tools can be leveraged in several ways:
De Novo Design: Generative AI models can design novel molecules based on the core scaffold, exploring a vast chemical space to identify derivatives with optimized properties. nih.gov These models can learn from existing pharmacological data to generate compounds with a higher probability of biological activity. researchgate.net
Predictive Modeling: ML algorithms can build predictive models for various properties, including bioactivity (Quantitative Structure-Activity Relationship, QSAR), absorption, distribution, metabolism, excretion, and toxicity (ADME/T). researchgate.net This allows for the in silico screening and prioritization of candidate molecules before committing to costly and time-consuming synthesis. researchgate.net
Virtual Screening: AI-powered platforms can rapidly screen massive virtual libraries of compounds to identify those that are predicted to bind to a specific target, thereby identifying new derivatives of the core scaffold for synthesis and testing. wiley.com
By integrating AI and ML, researchers can more efficiently navigate the complex chemical space around the this compound scaffold, leading to the faster identification of optimized drug candidates.
| AI/ML Application | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| De Novo Design | Generate novel analogs with improved activity | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) nih.gov | Diverse set of virtual compounds with high predicted potency |
| QSAR Modeling | Predict bioactivity of new derivatives | Random Forest, Support Vector Machines, Deep Neural Networks | Accurate prediction of target affinity to guide synthesis |
| ADME/T Prediction | Filter out candidates with poor drug-like properties | Machine learning models trained on experimental ADME/T data researchgate.net | Early-stage identification of liabilities, reducing late-stage attrition |
Exploration of Additional Therapeutic Areas Based on Identified Mechanisms of Action
The insights gained from comprehensive biological profiling (Section 9.2) will open doors to new therapeutic applications. While the imidazole moiety is often associated with antifungal activity, related structures have demonstrated a broad range of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer activities. mdpi.com
Future research should systematically investigate these possibilities. For example:
If profiling reveals potent inhibition of a specific kinase implicated in cancer, the scaffold could be developed as an oncology agent.
If the compound modulates inflammatory pathways (e.g., by inhibiting cyclooxygenase or lipoxygenase enzymes), it could be explored for treating inflammatory disorders.
Identification of novel antibacterial targets could position this scaffold as a starting point for developing new antibiotics to combat resistant strains.
A mechanism-driven approach to exploring new therapeutic areas will ensure that research efforts are targeted and based on solid biological rationale.
Targeted Degradation Studies (e.g., PROTAC development based on the scaffold)
A particularly exciting and modern avenue for research is the use of the this compound scaffold in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it. nih.govresearchgate.net They consist of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. researchgate.net
This technology offers a novel therapeutic modality that can address proteins previously considered "undruggable." nih.gov The research direction would involve:
Identifying a Protein of Interest (POI): Using the binding data from Section 9.2 to confirm a specific, high-affinity protein target for the this compound scaffold.
PROTAC Design and Synthesis: Chemically linking the scaffold (as the POI binder) to a known E3 ligase ligand (e.g., for VHL or Cereblon) via a variety of chemical linkers.
In Vitro Validation: Testing the resulting PROTAC molecules for their ability to induce the selective degradation of the target protein in cell culture.
Developing a PROTAC based on this scaffold would represent a significant advancement, transforming it from a potential inhibitor into a tool for targeted protein elimination. nih.gov
Q & A
Q. What synthetic methodologies are most effective for producing enantiomerically pure 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol?
The synthesis typically involves asymmetric transfer hydrogenation using a chiral Ru catalyst. For example, (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol is synthesized via bromination of 1-(2,4-dichlorophenyl)ethanone, followed by condensation with imidazole and catalytic asymmetric hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] . Yield optimization (e.g., 67–75%) requires precise control of reaction time (6–24 h) and solvent polarity (ethanol or 2-propanol).
Q. How can the structural conformation and hydrogen-bonding interactions of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the dihedral angle between the imidazole and phenyl rings in 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol was measured at 1.30° using SC-XRD, with O–H⋯N hydrogen bonds forming chains along the crystallographic b-axis . Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing thermal displacement parameters and bond-length discrepancies .
Q. What biological activities have been reported for this compound, and how are they assessed?
The compound exhibits reversible inhibition of monoamine oxidase (MAO) enzymes. In vitro assays using recombinant human MAO-A/B revealed IC₅₀ values in the micromolar range, with non-selective inhibition profiles. Reversibility is confirmed via dialysis experiments, where enzyme activity recovers after inhibitor removal .
Advanced Research Questions
Q. How do stereochemical variations (e.g., (R)- vs. (S)-enantiomers) influence biological activity?
Enantiomeric specificity is critical for target engagement. For example, the (S)-enantiomer of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol shows enhanced antifungal activity compared to the (R)-form, attributed to better steric compatibility with the lanosterol 14α-demethylase active site . Chiral HPLC (e.g., Chiralpak IC column) with polarimetric detection is used to resolve enantiomers and correlate configuration with potency.
Q. What computational strategies are employed to predict binding modes and optimize derivative design?
Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with targets like MAO or cytochrome P450 enzymes. Key parameters include:
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Discrepancies often arise from assay conditions (e.g., substrate concentration, pH). Standardization protocols include:
- Normalization to control inhibitors (e.g., clorgyline for MAO-A).
- Dose-response curves with ≥6 data points to improve IC₅₀ accuracy.
For example, MAO inhibition studies using varying imidazole substituents (e.g., dimethylamino vs. nitro groups) show divergent activity trends due to electron-donating/withdrawing effects .
Q. What environmental degradation pathways are relevant for this compound, and how are they monitored?
Photodegradation and microbial metabolism are primary pathways. LC-MS/MS analyses detect hydroxylated and imidazole-ring-opened metabolites in soil/water samples. Half-life (t₁/₂) in aerobic soils ranges from 14–28 days, dependent on microbial activity and pH .
Methodological Considerations
Q. What analytical techniques are essential for purity assessment and structural verification?
- HPLC-UV/HRMS : Purity >95% confirmed via reverse-phase C18 columns (ACN/H₂O gradient) and high-resolution mass accuracy (<5 ppm error).
- ¹H/¹³C NMR : Key signals include the ethanol -OH proton (δ 4.75 ppm) and imidazole C-H (δ 7.11–7.78 ppm) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
